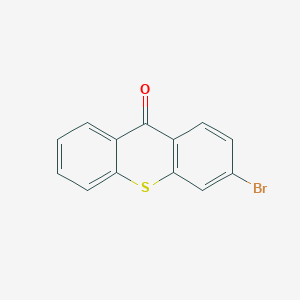

![molecular formula C9H7NO2S B2593703 Methyl thieno[3,2-b]pyridine-5-carboxylate CAS No. 159084-44-3](/img/structure/B2593703.png)

Methyl thieno[3,2-b]pyridine-5-carboxylate

概要

説明

Methyl thieno[3,2-b]pyridine-5-carboxylate (MTP-5-C) is an organic compound belonging to the class of thienopyridines. It is an important intermediate in the synthesis of many pharmaceutical and agrochemical compounds. MTP-5-C is also known as 3,2-dihydro-2-thienyl-5-methylpyridine-5-carboxylate. It is a colorless solid with a melting point of 160°C and a boiling point of 305°C.

科学的研究の応用

Pharmacology

Methyl thieno[3,2-b]pyridine-5-carboxylate: has been identified as a compound with significant pharmacological potential. Its structural framework is conducive to modifications that can lead to a variety of biological activities, including anticancer , antidermatophytic , antimalarial , anti-Alzheimer’s , antifungal , anti-inflammatory , insecticidal , and antiviral activities . This versatility makes it a valuable scaffold for the development of new therapeutic agents.

Organic Synthesis

In organic synthesis, Methyl thieno[3,2-b]pyridine-5-carboxylate serves as a key intermediate for constructing complex molecules. It is particularly useful in multicomponent reactions, where it can combine with various reagents to form diverse heterocyclic structures that are prevalent in many biologically active compounds .

Material Science

This compound’s derivatives are explored for their utility in material science, particularly due to their electronic properties . They are investigated for their role as corrosion inhibitors and their potential in the development of organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) .

Optoelectronics

The thiophene moiety present in Methyl thieno[3,2-b]pyridine-5-carboxylate is of interest in optoelectronic applications. Thiophene derivatives are known for their ability to improve the performance of organic photovoltaics and OLEDs , making them crucial for the advancement of optoelectronic devices .

Medicinal Chemistry

In medicinal chemistry, the compound is utilized for its bioactive properties . It is a part of the structural basis for drugs targeting various diseases, and its modification can lead to new drug candidates with improved efficacy and reduced side effects .

Chemical Engineering

Methyl thieno[3,2-b]pyridine-5-carboxylate: is also significant in chemical engineering, where it is used in the synthesis of metal–organic frameworks (MOFs) . These MOFs have applications in gas storage , separation technologies , and as catalysts in various chemical reactions .

特性

IUPAC Name |

methyl thieno[3,2-b]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-2-3-8-6(10-7)4-5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNXOMTZDQFHWEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C1)SC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thieno[3,2-b]pyridine-5-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]methanamine](/img/structure/B2593620.png)

![1-[1-(4-Fluorophenyl)-2,5-dimethyl-3-pyrrolyl]-2-(4-methyl-1-piperidinyl)ethanone](/img/structure/B2593621.png)

![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride](/img/structure/B2593623.png)

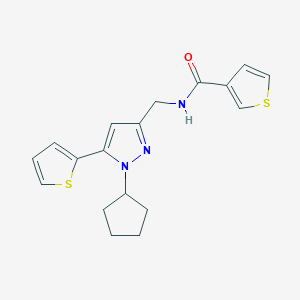

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2593630.png)

![2-cyclohexyl-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2593632.png)

![3-(2-chloro-6-fluorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2593637.png)

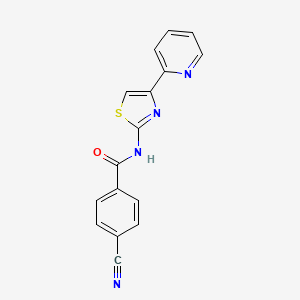

![2-[3-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B2593640.png)

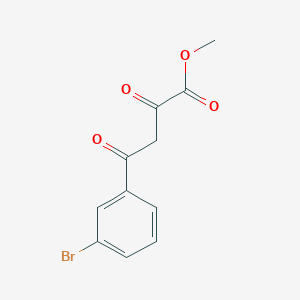

![Methyl 5-[(3-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2593642.png)